molecular formula C50H78N10O11 B1678017 Nelipepimut-S CAS No. 160212-35-1

Nelipepimut-S

货号: B1678017
CAS 编号: 160212-35-1
分子量: 995.2 g/mol
InChI 键: AHOKKYCUWBLDST-QYULHYBRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KIFGSLAFL是一种从人HER2蛋白中提取的肽,具体来自氨基酸序列369-377。该肽通常用于免疫学研究,特别是在癌症免疫治疗的背景下。 它以其在刺激抗原特异性T细胞中的作用而闻名,使其成为研究针对癌细胞的免疫反应的宝贵工具 .

准备方法

合成路线和反应条件

KIFGSLAFL肽可以通过固相肽合成(SPPS)合成。这种方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程通常使用Fmoc(9-芴甲氧羰基)化学方法在合成过程中暂时保护氨基。 然后,肽从树脂上裂解,并使用高效液相色谱(HPLC)纯化 .

工业生产方法

在工业环境中,KIFGSLAFL的生产涉及大规模SPPS。该过程是自动化的,以确保高产量和纯度。肽是在反应器中合成的,在反应器中,树脂结合的肽经历氨基酸偶联、洗涤和脱保护循环。 合成后,肽被裂解、纯化并冻干以备储存和分配 .

化学反应分析

反应类型

KIFGSLAFL主要经历肽键形成和裂解反应。它也可以参与涉及其官能团的反应,例如蛋氨酸残基的氧化或二硫键的还原(如果存在)。

常用试剂和条件

    偶联试剂: HBTU(O-苯并三唑-N,N,N’,N’-四甲基-脲酰-六氟磷酸盐)、DIC(N,N’-二异丙基碳二亚胺)

    脱保护试剂: 哌啶用于去除Fmoc

    裂解试剂: TFA(三氟乙酸)用于将肽从树脂上裂解

主要产品

这些反应的主要产物是KIFGSLAFL肽本身。 副产物可能包括截短的肽或脱保护不完全的肽,这些肽通常在纯化过程中去除 .

科学研究应用

Phase I/II Trials

Early-phase clinical trials have demonstrated the safety and immunogenicity of Nelipepimut-S. In a combined analysis of these trials, the vaccine was shown to significantly stimulate HER2-specific immunity, with a recurrence rate of 5.6% in vaccinated patients compared to 14.2% in controls (p=0.04) .

Phase III Trial - PRESENT Study

The Phase III PRESENT study evaluated this compound in patients with early-stage, node-positive breast cancer expressing low to intermediate levels of HER2. Although the study was ultimately discontinued due to futility—showing no significant difference in disease-free survival (DFS) between the treatment and control groups at 16 months —it provided valuable insights into the vaccine's safety profile. The most common adverse events were injection site reactions, which were manageable and similar across treatment arms .

Early-Stage Breast Cancer

This compound has been primarily tested in early-stage breast cancer settings. In trials involving patients with node-positive disease, it was administered post-surgery to prevent recurrence. Despite the overall results indicating no significant benefit in DFS compared to placebo, subset analyses suggested potential advantages when combined with trastuzumab for certain patient populations .

Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study is investigating the use of this compound in patients with DCIS before definitive surgery. This neo-adjuvant approach aims to assess immune response and safety prior to surgical intervention .

Safety Profile

Across multiple studies, this compound has exhibited a favorable safety profile, with most adverse events being mild and related to injection site reactions such as erythema and induration . No significant cardiac toxicity has been reported, which is particularly relevant given the cardiac risks associated with other HER2-targeted therapies.

Data Summary Table

Study NamePhasePopulationKey FindingsStatus
Phase I/II TrialsI/IIHigh-risk breast cancerRecurrence: 5.6% vs 14.2% (p=0.04)Completed
PRESENT StudyIIINode-positive HER2-lowNo significant DFS difference; study discontinuedDiscontinued
VADIS StudyIIDCIS patientsAssessing immune response pre-surgeryOngoing

作用机制

KIFGSLAFL通过与抗原呈递细胞上的主要组织相容性复合体(MHC)I类分子结合而发挥作用。然后,该复合体被CD8+T细胞识别,导致抗原特异性细胞毒性T淋巴细胞(CTL)的活化和增殖。 这些CTL可以靶向并杀死表达HER2抗原的癌细胞 .

相似化合物的比较

类似化合物

独特性

KIFGSLAFL因其特定的序列及其对MHC I类分子的高亲和力而具有独特性。这使其在刺激强大的T细胞反应方面特别有效。 与E75和GP2等其他肽相比,KIFGSLAFL在癌症免疫治疗的临床前和临床研究中显示出有希望的结果 .

生物活性

Nelipepimut-S, also known as E75, is a HER2-derived peptide vaccine primarily investigated for its immunotherapeutic potential in breast cancer. Its biological activity has been evaluated through various clinical trials, demonstrating its ability to stimulate an immune response against HER2-positive tumors. This article explores the biological activity of this compound, focusing on its immunogenicity, safety profile, and clinical efficacy.

Overview of this compound

Mechanism of Action : this compound targets the HER2 protein, which is overexpressed in some breast cancers. The vaccine is designed to elicit a T-cell mediated immune response specifically against HER2-expressing cells. It is typically administered in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response.

Phase I/II Trials

  • Safety and Immunogenicity :
    • In early phase trials, this compound was shown to be safe and well-tolerated among breast cancer patients. Most adverse events were mild and included injection site reactions such as erythema (84.3%) and induration (55.8%) .
    • A delayed-type hypersensitivity (DTH) reaction was utilized to assess immune responses, showing significant increases in induration at vaccination sites compared to controls (average induration: 13.7 mm vs. 1.7 mm for saline control; P < 0.001) .
  • Efficacy :
    • The primary endpoint of disease recurrence was assessed in node-positive and high-risk node-negative breast cancer patients. The recurrence rate was notably lower in vaccinated patients (5.6%) compared to controls (14.2%; P = 0.04) after a median follow-up of 60 months .
    • A significant proportion of patients developed HER2-specific immunity, as evidenced by DTH reactions and cytotoxic T lymphocyte activation .

Phase III Trials

  • A randomized phase III trial (NCT01479244) aimed to evaluate the efficacy of this compound compared to placebo in preventing disease recurrence among patients with node-positive breast cancer expressing low or intermediate HER2 levels.
  • Interim analysis revealed no significant difference in disease-free survival (DFS) between the this compound group and the placebo group at a median follow-up of 16.8 months . However, imaging detected a higher rate of recurrence events in the this compound arm (54.1% vs. 29.2% for placebo; P = 0.069), leading to early trial termination due to futility .

Immune Response Evaluation

The immune response elicited by this compound was characterized by:

  • Cytotoxic T Lymphocyte Activation : Studies demonstrated that E75-stimulated cytotoxic T lymphocytes could effectively lyse HER2-expressing cancer cell lines in vitro .
  • Pre-existing Immunity : Some patients exhibited pre-existing immune responses against the E75 peptide prior to vaccination, suggesting a potential for enhanced responsiveness upon vaccination .

Case Study 1: Node-Positive Breast Cancer

A cohort of patients with node-positive breast cancer received this compound along with GM-CSF as part of their adjuvant therapy. The study highlighted a significant reduction in recurrence rates compared to historical controls, emphasizing the vaccine's potential role in improving outcomes for high-risk patients.

Case Study 2: Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study examines the effectiveness of this compound in patients with DCIS, focusing on preoperative vaccination strategies to induce an antigen-specific immune response prior to definitive surgery . Preliminary results suggest promising immune activation, although final outcomes are still pending.

属性

Key on ui mechanism of action

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release]

CAS 编号

160212-35-1

分子式

C50H78N10O11

分子量

995.2 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1

InChI 键

AHOKKYCUWBLDST-QYULHYBRSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

规范 SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

外观

Solid powder

Key on ui other cas no.

160212-35-1

纯度

>98% (or refer to the Certificate of Analysis)

序列

KIFGSLAFL

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

E75 HER2 peptide
HER2 (369-377)
HER2 peptide (369-377)
nelipepimut-5
nelipepimut-S

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nelipepimut-S
Reactant of Route 2
Nelipepimut-S
Reactant of Route 3
Nelipepimut-S
Reactant of Route 4
Nelipepimut-S
Reactant of Route 5
Reactant of Route 5
Nelipepimut-S
Reactant of Route 6
Nelipepimut-S

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。